An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzyl Alcohol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzyl Alcohol: Chemical Properties, Structure, and Synthesis
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 4-Benzyloxy-3-methoxybenzyl alcohol. This compound, also known as O-benzylvanillyl alcohol, serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and fragrance compounds. This document includes detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an analysis of its spectral data. Additionally, a relevant biological signaling pathway involving a structurally similar compound is presented to highlight potential areas of investigation in drug discovery.
Chemical Structure and Identification
4-Benzyloxy-3-methoxybenzyl alcohol is an aromatic alcohol characterized by a benzyl ether and a methoxy group on the benzene ring.
IUPAC Name: (4-(Benzyloxy)-3-methoxyphenyl)methanol[1][2][3]
Synonyms: O-Benzylvanillyl Alcohol, Vanillyl Alcohol Benzyl Ether, 3-Methoxy-4-(benzyloxy)benzyl Alcohol[1][2][4]
CAS Number: 33693-48-0[1][3][5]
Molecular Formula: C₁₅H₁₆O₃[1][4]
Molecular Weight: 244.29 g/mol [4]
Chemical Structure:
Figure 1: Chemical structure of 4-Benzyloxy-3-methoxybenzyl alcohol.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Benzyloxy-3-methoxybenzyl alcohol is presented in the table below.
| Property | Value | Reference |
| Appearance | White crystals or powder | [3] |
| Molecular Weight | 244.29 g/mol | [4] |
| Melting Point | 67.0-74.0 °C | [3] |
| Molecular Formula | C₁₅H₁₆O₃ | [1][4] |
| XLogP3 | 2.2 | [1][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Experimental Protocols
Synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol
A common and efficient method for the synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol involves a two-step process starting from vanillin: 1) reduction of the aldehyde group to an alcohol, followed by 2) O-benzylation of the phenolic hydroxyl group.
Step 1: Reduction of Vanillin to Vanillyl Alcohol [7][8]
Figure 2: Workflow for the reduction of vanillin to vanillyl alcohol.
-
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve vanillin in ethanol in a round-bottom flask with stirring at room temperature.[7]
-
Cool the resulting solution in an ice bath.[7]
-
In a separate vial, dissolve sodium borohydride in 1M NaOH solution.[7]
-
Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes.[7]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 30 minutes.[8]
-
Cool the reaction mixture again in an ice bath and slowly add 6M HCl dropwise until the solution is acidic (test with pH paper) to quench the excess NaBH₄.[7]
-
Continue stirring in the ice bath to allow the product, vanillyl alcohol, to precipitate.[7]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with two portions of ice-cold water and allow it to air dry.[7]
-
Step 2: O-Benzylation of Vanillyl Alcohol [9]
Figure 3: Workflow for the O-benzylation of vanillyl alcohol.
-
Materials:
-
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve vanillyl alcohol in dry DMF in a flask under an inert atmosphere (e.g., Argon).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.[9]
-
Add benzyl bromide to the reaction mixture at 0 °C.[9]
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to 0 °C and quench by adding an excess of triethylamine.[9]
-
Dilute the reaction mixture with ethyl acetate and wash with water.[9]
-
Extract the aqueous layer twice with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain 4-Benzyloxy-3-methoxybenzyl alcohol.[9]
-
Spectral Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Benzyloxy-3-methoxybenzyl alcohol is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methoxy group, and the hydroxyl proton. The aromatic protons of the two benzene rings will appear in the range of δ 6.8-7.5 ppm. The benzylic protons of the -OCH₂Ph group will appear as a singlet around δ 5.0 ppm. The benzylic protons of the -CH₂OH group will appear as a singlet around δ 4.6 ppm. The methoxy protons will be a sharp singlet around δ 3.9 ppm, and the hydroxyl proton will appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbons (-OCH₂Ph and -CH₂OH) will appear in the range of δ 60-75 ppm, and the methoxy carbon will be observed around δ 56 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum of 4-Benzyloxy-3-methoxybenzyl alcohol will exhibit key absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities will appear in the fingerprint region between 1000-1300 cm⁻¹.[10]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 4-Benzyloxy-3-methoxybenzyl alcohol is expected at m/z 244. The fragmentation pattern will likely involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 227, and cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium cation.[11][12]
Biological Activity and Signaling Pathway Involvement
While specific signaling pathway data for 4-Benzyloxy-3-methoxybenzyl alcohol is not extensively documented, a structurally related compound, 4-methoxybenzyl alcohol, has been shown to exert neuroprotective effects. Studies have demonstrated that 4-methoxybenzyl alcohol protects brain microvascular endothelial cells from injury by activating the PI3K/AKT signaling pathway.[13] This pathway is crucial for cell survival and proliferation. The activation of PI3K/AKT by 4-methoxybenzyl alcohol leads to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and has protective effects on the brain.[13] This suggests that compounds with similar structural motifs, such as 4-Benzyloxy-3-methoxybenzyl alcohol, could be investigated for similar biological activities in the context of drug discovery for neurodegenerative diseases.
References
- 1. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. H27443.06 [thermofisher.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-BENZYLOXY-3-METHOXYBENZYL ALCOHOL(33693-48-0) MS [m.chemicalbook.com]
- 6. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scispace.com [scispace.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
